Methyl 4-(furan-3-yl)-2,4-dioxobutanoate
Description
Context and Significance of β-Diketone and Dioxobutanoate Scaffolds in Modern Synthetic Chemistry
The β-diketone moiety, characterized by two carbonyl groups separated by a single carbon atom, is a ubiquitous and fundamentally important scaffold in modern synthetic chemistry. mdpi.comresearchgate.net These compounds, including dioxobutanoate esters, are not merely synthetic curiosities; they are crucial intermediates for a multitude of chemical transformations, primarily due to the unique reactivity of the central methylene (B1212753) group and the chelating ability of the dicarbonyl system. ijpras.commdpi.com
One of the most significant roles of β-diketones is as a precursor for the formation of carbon-carbon bonds and the synthesis of complex heterocyclic systems like pyrazoles and isoxazoles. ijpras.com The acidity of the α-protons allows for easy formation of a resonance-stabilized enolate, a potent nucleophile for various alkylation and acylation reactions. This reactivity has been harnessed for decades in classic organic reactions. Furthermore, the ability of the β-dicarbonyl arrangement to act as a bidentate ligand, forming stable complexes with a wide range of metal ions, is exploited in coordination chemistry and catalysis. researchgate.net
The β-diketone structural unit is also prevalent in a vast number of biologically active natural products and pharmaceutical agents. researchgate.netnih.gov Their presence in molecules exhibiting anticancer, antibacterial, and neuroprotective properties underscores their importance as a "privileged scaffold" in drug discovery. researchgate.net The antioxidant capability associated with the corresponding enol tautomer also contributes to their therapeutic potential. nih.gov Consequently, the development of new synthetic methodologies for preparing β-diketones remains an area of intense interest for organic chemists. mdpi.comnih.gov
Overview of Furan-Substituted Compounds: Synthetic Challenges and Opportunities
Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom, a structure that is a cornerstone in numerous natural products, pharmaceuticals, and functional materials. ijsrst.comijabbr.compharmaguideline.com Compounds featuring a furan scaffold exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly This has established the furan ring as a valuable pharmacophore in medicinal chemistry.
From a synthetic perspective, the furan ring is a versatile building block. researchgate.net It can undergo a range of transformations, including electrophilic aromatic substitution and cycloaddition reactions. However, the synthesis of substituted furans is not without its challenges. The Paal-Knorr synthesis, a classic method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is one of the most important routes to furans. organic-chemistry.orgalfa-chemistry.comwikipedia.org A primary difficulty with this and other methods can be the preparation of the required starting materials and the often harsh reaction conditions, which are incompatible with sensitive functional groups. alfa-chemistry.com
Furthermore, furan itself is sensitive to strong acids, which can lead to polymerization or ring-opening reactions, complicating synthetic strategies. pharmaguideline.com Achieving specific substitution patterns, particularly at the less-reactive C3 and C4 positions, requires carefully designed synthetic routes. Despite these challenges, the unique electronic properties and reactivity of the furan ring continue to present compelling opportunities for the construction of novel and complex molecular targets. organic-chemistry.orgrsc.org The incorporation of a furan moiety, such as a furan-3-yl group, into another reactive scaffold can lead to molecules with unique chemical properties and potential bioactivity. mdpi.com
Historical Development and Current Landscape of Research on Dioxobutanoate Derivatives
The history of dioxobutanoate derivatives is intrinsically linked to the broader development of β-dicarbonyl chemistry. The foundational method for synthesizing these structures is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com First reported by Ludwig Claisen in the late 19th century, this reaction became a cornerstone of organic synthesis for creating β-keto esters and β-diketones. wikipedia.orgnumberanalytics.com The reaction's mechanism, involving the formation of a stabilized enolate, has been a textbook example of ester reactivity for generations of chemists. wikipedia.orgmasterorganicchemistry.com
Over the decades, numerous variations and improvements to this methodology have been developed. The use of stronger, non-nucleophilic bases and alternative reaction pathways, such as titanium-mediated Claisen condensations, has expanded the scope and efficiency of synthesizing β-dicarbonyl compounds, allowing for reactions under milder conditions and with greater functional group tolerance. orgsyn.orgorganic-chemistry.org
In the current research landscape, dioxobutanoate derivatives are recognized as highly versatile building blocks. They are no longer just targets of synthesis but are crucial starting materials for constructing more elaborate molecules. Research has shown their utility in synthesizing a variety of heterocyclic compounds and as key intermediates in the total synthesis of natural products. researchgate.netresearchgate.net The modern focus is on creating libraries of diverse dioxobutanoate derivatives, bearing different substituents, to explore their potential in drug discovery and materials science. The synthesis of derivatives with varied aromatic and heterocyclic groups is a particularly active area, aiming to combine the reactive properties of the dioxobutanoate core with the biological or physical properties of the substituent. researchgate.netsigmaaldrich.com
Rationale for Dedicated Academic Investigation of Methyl 4-(furan-3-yl)-2,4-dioxobutanoate
The focused academic investigation of this compound is justified by the strategic combination of its two core structural components: the furan-3-yl group and the methyl 2,4-dioxobutanoate scaffold. This specific molecular architecture represents a unique convergence of reactivity, biological relevance, and synthetic potential that distinguishes it from more commonly studied analogues.
Firstly, the dioxobutanoate moiety provides a platform for a wide array of chemical transformations. Its dual carbonyl groups and acidic methylene protons are ripe for derivatization, allowing it to serve as a linchpin in the synthesis of more complex molecules, particularly heterocycles. This inherent versatility makes any novel derivative, such as the furan-3-yl substituted version, an attractive target for synthetic exploration.
Secondly, the incorporation of a furan ring introduces the potential for significant biological activity, as furan scaffolds are present in numerous approved drugs and bioactive natural products. pharmaguideline.comutripoli.edu.ly The specific attachment at the furan's 3-position is noteworthy. While furan-2-yl substituted compounds are more common, the 3-yl isomer offers a different electronic and steric profile, which could lead to novel reactivity and unique interactions with biological targets.
Therefore, this compound is not just another derivative; it is a thoughtfully designed synthetic target. Its study offers the opportunity to explore new synthetic routes, investigate the interplay between the furan and dioxobutanoate functionalities, and generate novel compounds. These resulting molecules could serve as probes for biological systems or as building blocks for new pharmaceuticals and advanced materials, making this compound a compelling subject for dedicated academic research.
Compound Data
Table 1: Properties of this compound and Related Analogues Specific experimental data for this compound is not widely published. Data for analogous compounds is provided for context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate | 1248420-88-3 | C₁₀H₁₀O₅ | 210.18 |
| Methyl 4-(2,3-dihydrobenzo[b] organic-chemistry.orgdbpedia.orgdioxin-7-yl)-2,4-dioxobutanoate | Not Available | C₁₃H₁₂O₆ | 264.23 |
| Methyl 4-oxobutanoate | 13865-19-5 | C₅H₈O₃ | 116.12 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8O5 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
methyl 4-(furan-3-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C9H8O5/c1-13-9(12)8(11)4-7(10)6-2-3-14-5-6/h2-3,5H,4H2,1H3 |
InChI Key |
WWHZKYJXJWRIES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=COC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Furan 3 Yl 2,4 Dioxobutanoate and Analogues
Classical Approaches for β-Keto Esters and 2,4-Dioxobutanoates
The traditional synthesis of β-keto esters and 2,4-dioxobutanoates, including furan-substituted variants, heavily relies on foundational reactions in organic chemistry. These methods are valued for their reliability and well-understood mechanisms.
Claisen Condensation and Related Reactions
The Claisen condensation is a cornerstone reaction for forming carbon-carbon bonds and is instrumental in the synthesis of β-keto esters. numberanalytics.comwikipedia.org The reaction typically involves the condensation of two ester molecules in the presence of a strong base, such as sodium ethoxide, to yield a β-keto ester. numberanalytics.comwikipedia.org The driving force behind this otherwise endergonic reaction is the deprotonation of the newly formed β-keto ester, which has an acidic α-hydrogen, by a stoichiometric amount of base. wikipedia.org
For the synthesis of an asymmetrical compound like Methyl 4-(furan-3-yl)-2,4-dioxobutanoate, a "crossed" or mixed Claisen condensation is necessary. organic-chemistry.orglibretexts.orglibretexts.org This variation involves two different esters. To avoid a complex mixture of products, one of the esters should be non-enolizable (lacking α-protons). organic-chemistry.orglibretexts.org A feasible strategy for the target molecule would involve the reaction of methyl 3-furoate (B1236865) (which is enolizable, albeit less readily than simple alkyl esters) with a non-enolizable partner like dimethyl oxalate (B1200264) in the presence of a suitable base.
The general mechanism proceeds through the following steps:
Enolate Formation: A strong base removes an α-proton from the enolizable ester (e.g., methyl acetate (B1210297) or a similar species) to form a nucleophilic enolate ion. numberanalytics.com
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the second ester (e.g., a furan-3-carboxylic acid ester derivative). numberanalytics.comwikipedia.org
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. numberanalytics.comwikipedia.org
A particularly relevant example is the synthesis of 2,4-dioxobutanoate derivatives via the Claisen condensation of substituted acetyl compounds with diethyloxalate, demonstrating the utility of this method for creating the core structure. tsijournals.com The Dieckmann condensation, an intramolecular version of this reaction, is used for forming cyclic β-keto esters. wikipedia.orgorganic-chemistry.org
Acylation Strategies with Furan (B31954) Carboxylic Acid Derivatives
Friedel-Crafts acylation is a powerful method for attaching an acyl group to an aromatic or heterocyclic ring, such as furan. pharmaguideline.com The acylation of furan itself is sensitive to strong acids, which can cause polymerization, so mild catalysts are typically required. pharmaguideline.com Suitable catalysts include phosphoric acid, boron trifluoride, stannic chloride, or titanium tetrachloride. pharmaguideline.comgoogle.com
To synthesize this compound via this route, one could envision two primary approaches:
Acylation of Furan: Reacting furan with a derivative of methyl oxalate, such as methyl oxalyl chloride, in the presence of a mild Lewis acid catalyst. The regioselectivity of furan acylation generally favors the 2-position, making the synthesis of a 3-substituted product more challenging and potentially requiring specific directing groups or starting with a pre-functionalized 3-substituted furan.
Acylation using a Furan Derivative: A more direct route would involve a furan-3-carbonyl derivative. For instance, the reaction of 3-furoyl chloride with the enolate of methyl acetate could yield the target compound.
Acylating agents can be acyl halides or carboxylic acid anhydrides. google.com Research has shown that boron trifluoride-organic complexes are effective catalysts for acylating furan with these agents. google.com The mechanism involves the activation of the acylating agent by the catalyst, forming a highly electrophilic acylium ion or a related complex, which then attacks the electron-rich furan ring. osti.gov
Development of Novel Synthetic Pathways
Recent advancements in organic synthesis have focused on developing more efficient, selective, and sustainable methods. These novel pathways often employ sophisticated catalysts and address the challenges of regioselectivity and stereoselectivity.
Catalytic Approaches and Mechanistic Considerations in Formation
Modern synthetic chemistry has moved towards catalytic processes to improve efficiency and reduce waste. For furan derivatives, various catalytic systems have been developed. Supported heteropoly acids, such as chromium-exchanged dodecatungstophosphoric acid on a K-10 support, have been successfully used for the Friedel-Crafts acylation of furan with acetic anhydride (B1165640), achieving high conversion and selectivity under optimized conditions. researchgate.net
Mechanistic studies suggest that these reactions can proceed via different pathways, such as the Eley-Rideal mechanism, where one reactant adsorbs onto the catalyst surface and then reacts with a molecule from the bulk phase. osti.govresearchgate.net In the context of furan acylation, this involves the activation of the anhydride to form an acyl intermediate on the catalyst surface, followed by an electrophilic attack on the furan substrate. osti.gov
Other novel catalytic approaches for constructing substituted furans include the cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov This method allows for the synthesis of polyfunctionalized furans with complete regioselectivity under mild conditions, showcasing the power of transition metal catalysis in building complex heterocyclic structures from simpler precursors. nih.gov
Interactive Table: Comparison of Catalysts in Furan Acylation
| Catalyst Type | Acylating Agent | Substrate | Key Advantages | Reference |
| Boron Trifluoride | Acid Halides/Anhydrides | Furan | Mild conditions, effective for acid-sensitive furans | pharmaguideline.com, google.com |
| Stannic Chloride | Acid Halides/Anhydrides | Furan | Traditional Lewis acid catalyst | google.com |
| Heteropoly Acids (Cr-DTP/K-10) | Acetic Anhydride | Furan | High conversion (88%), 100% selectivity, reusable catalyst | researchgate.net |
| Mesoporous Aluminosilicates (Al-MCM-41) | Fatty Acid Anhydride | 2-Methylfuran | Solid acid catalyst, useful for biorenewable feedstocks | osti.gov |
Stereoselective and Regioselective Synthesis of Furan-Substituted Dioxobutanoates
Achieving specific regiochemistry and stereochemistry is a significant challenge in the synthesis of substituted heterocycles. For furan-based compounds, controlling the position of substitution (regioselectivity) is crucial. As mentioned, electrophilic substitution of unsubstituted furan typically occurs at the C2 position. Synthesizing 3-substituted furans like this compound often requires starting with a 3-substituted furan precursor or employing advanced catalytic methods that can override the inherent reactivity of the furan ring.
Cobalt-catalyzed radical cyclization reactions have demonstrated excellent regioselectivity in producing multisubstituted furans, providing a pathway to isomers that are difficult to access through classical methods. nih.gov The choice of catalyst and the electronic and steric properties of the alkyne and diazo substrates are critical in controlling the outcome of the reaction. nih.gov
While the target molecule itself is achiral, the synthesis of analogues or more complex derivatives may require stereoselective methods. Asymmetric Claisen rearrangements using chiral boron catalysts have been employed to create chiral benzodihydrofuran structures, demonstrating that stereocontrol is achievable in reactions involving furanoid systems. escholarship.org Such principles could be extended to the synthesis of chiral furan-substituted dioxobutanoates.
Green Chemistry Principles and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. A major focus is the use of renewable feedstocks, and biomass-derived furan compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), are considered key platform chemicals for a sustainable chemical industry. mdpi.comrsc.org Synthesizing molecules like this compound from these bio-derived starting materials aligns with green chemistry goals. rsc.org
Sustainable synthesis protocols emphasize several key areas:
Catalysis: Replacing stoichiometric reagents with recyclable solid acid catalysts (e.g., zeolites, heteropoly acids) or developing efficient non-noble metal catalysts reduces waste and environmental impact. researchgate.netfrontiersin.org
Solvents: The use of green solvents, such as ionic liquids or deep eutectic solvents, is being explored to replace traditional volatile organic compounds. numberanalytics.com
The transition from petroleum-based resources to biomass requires the development of new, efficient catalytic pathways for converting furan derivatives into valuable fine chemicals and materials, representing a significant and ongoing area of research. rsc.orgfrontiersin.org
Purification and Isolation Techniques for Synthetic Products
The purification of this compound and its analogues from crude reaction mixtures is critical to obtaining a product with the high purity required for accurate characterization and subsequent applications. Given the β-keto ester functionality, a combination of standard and advanced purification techniques is typically employed.
Initially, a preliminary workup involving extraction is common. The reaction mixture is often quenched with a saturated ammonium (B1175870) chloride solution and the product extracted into an organic solvent like ethyl acetate. acs.org The organic layers are then combined, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure. acs.org
For the removal of unreacted starting materials and non-polar impurities, flash column chromatography is a highly effective method. acs.org A silica (B1680970) gel stationary phase is typically used with a gradient elution system of non-polar and polar solvents, such as a mixture of hexane (B92381) and ethyl acetate. acs.org The polarity of the eluent is gradually increased to first elute non-polar byproducts, followed by the desired β-keto ester. The progress of the separation is monitored by thin-layer chromatography (TLC).
In cases where the product is thermally stable, distillation under reduced pressure can be an effective purification method for α-keto esters, particularly for removing lower-boiling impurities. google.com However, care must be taken to avoid thermal decomposition, which can be a concern for complex molecules.
For certain furan derivatives, other specialized techniques may be considered. For instance, purification of some furan carboxylates from complex reaction mixtures can be achieved through a series of steps including filtration, evaporation, and high vacuum distillation. While this specific protocol is for a different class of furan compounds, it highlights the tailored approaches that may be necessary.
The choice of purification strategy is ultimately dictated by the specific impurities present in the reaction mixture and the physicochemical properties of the target compound. Often, a multi-step purification process involving both chromatography and potentially distillation is required to achieve high purity.
In-Depth Characterization of Novel Synthetic Intermediates and Products
Following purification, a rigorous characterization process is essential to confirm the identity and structure of this compound and any novel intermediates. This involves a suite of advanced analytical techniques.
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D-NMR, High-Resolution Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structural elucidation. While standard 1D ¹H and ¹³C NMR provide initial information, 2D-NMR techniques are invaluable for unambiguously assigning the complex structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene (B1212753) protons of the butanoate chain, and the methyl ester protons. The protons on the furan ring will exhibit characteristic coupling patterns (doublets and triplets) that confirm the 3-substitution pattern.
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the keto and ester groups, the carbons of the furan ring, the methylene carbon, and the methyl ester carbon.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the furan ring and the butanoate chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons and for identifying longer-range couplings, respectively. This would definitively link the furan ring to the dioxobutanoate moiety.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable. The fragmentation pattern observed in the mass spectrum can also offer structural clues. libretexts.org For furan-containing compounds, fragmentation may involve cleavage of the bonds adjacent to the furan ring or within the butanoate chain. ed.ac.ukresearchgate.net Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or rearrangements like the McLafferty rearrangement. wikipedia.org
The following table summarizes the expected spectroscopic data for this compound based on analogous compounds.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for furan protons (~6.5-8.0 ppm), methylene protons (~4.0 ppm), and methyl ester protons (~3.9 ppm). |
| ¹³C NMR | Resonances for two keto carbonyls (~180-200 ppm), one ester carbonyl (~160-170 ppm), furan carbons (~110-150 ppm), methylene carbon, and methyl ester carbon. |
| HRMS | Precise mass measurement corresponding to the molecular formula C₉H₈O₅. |
| FT-IR | Characteristic stretching frequencies for C=O (keto and ester) and C-O bonds. |
X-ray Crystallography for Solid-State Structural Confirmation
When a suitable single crystal of this compound can be grown, X-ray crystallography offers the most definitive structural proof. This technique provides a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
The table below outlines the typical data obtained from an X-ray crystallography experiment.
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Bond Lengths | Precise distances between atoms |
| Bond Angles | Angles between adjacent bonds |
| Torsion Angles | Conformation of the molecule |
Chemical Reactivity and Transformation Chemistry of Methyl 4 Furan 3 Yl 2,4 Dioxobutanoate
Reactivity of the Dioxo-Butanoate Moiety
The dioxo-butanoate portion of the molecule contains two electrophilic carbonyl carbons and an acidic α-hydrogen, which are the primary sites for a variety of chemical reactions.
Nucleophilic Additions and Condensation Reactions
The carbonyl groups of the dioxo-butanoate moiety are susceptible to nucleophilic attack. Reactions with various nucleophiles can lead to a wide array of derivatives. For instance, the reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene (B109619), a strong electron acceptor, results in the formation of methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylates. researchgate.net This transformation highlights the susceptibility of the dicarbonyl unit to engage in complex cyclization cascades following initial nucleophilic attack.
Condensation reactions with hydrazines are also a key feature of the reactivity of this moiety. These reactions serve as a foundational method for the synthesis of pyrazole (B372694) derivatives, as detailed in the subsequent section.
Derivatization to Form Pyrazole and Isoxazole Systems
The 1,3-dicarbonyl functionality within Methyl 4-(furan-3-yl)-2,4-dioxobutanoate is a classic precursor for the synthesis of five-membered heterocyclic rings such as pyrazoles and isoxazoles.
Pyrazole Formation: The reaction of β-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a well-established and widely used method for the synthesis of pyrazoles. nih.govchim.it In the case of this compound, condensation with hydrazine would be expected to proceed via initial attack at one of the carbonyl groups, followed by cyclization and dehydration to yield the corresponding pyrazole. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine.
| Reactant | Reagent | Product Type | Reference |
| This compound | Hydrazine | Furan-3-yl substituted pyrazole | nih.govchim.it |
| α,β-Unsaturated Carbonyl Compound | Hydrazine | Substituted Pyrazole | nih.gov |
| 1,3-Diketone | Arylhydrazine | 1-Aryl-substituted Pyrazole | nih.gov |
Isoxazole Formation: Similarly, isoxazoles can be synthesized from 1,3-dicarbonyl compounds by reaction with hydroxylamine (B1172632). nih.gov This reaction follows a similar mechanism to pyrazole formation, involving condensation and subsequent cyclization. The versatility of this reaction allows for the preparation of a wide range of substituted isoxazoles, which are of significant interest in medicinal chemistry. organic-chemistry.orgresearchgate.net The reaction of this compound with hydroxylamine would provide a direct route to furan-3-yl substituted isoxazoles. A modern approach for the synthesis of 3,4,5-trisubstituted isoxazoles involves the [3+2]-cycloaddition of nitrile oxides with 1,3-diketones in an aqueous medium. d-nb.info
| Reactant | Reagent | Product Type | Reference |
| This compound | Hydroxylamine | Furan-3-yl substituted isoxazole | nih.gov |
| 1,3-Diketone | Nitrile Oxide | 3,4,5-Trisubstituted Isoxazole | d-nb.info |
Cyclization Reactions for Pyrrole (B145914) and Pyran Derivatives
The reactive nature of the dioxo-butanoate moiety also allows for its use in the synthesis of other heterocyclic systems, including pyrroles and pyrans.
Pyrrole Derivatives: The reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene has been shown to yield methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylates. researchgate.net This demonstrates the utility of this class of compounds in constructing highly functionalized pyrrole rings. The Paal-Knorr synthesis, a classical method for pyrrole formation, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.gov While this compound is a 1,3-dicarbonyl, its derivatives can potentially be converted to 1,4-dicarbonyls for subsequent pyrrole synthesis.
Pyran Derivatives: Substituted 4H-pyrans can be synthesized through the condensation of β-dicarbonyl compounds with other reagents. For example, the one-pot, three-component reaction of a benzaldehyde (B42025) derivative, malononitrile, and a β-ketoester can yield 2-amino-3-cyano-4H-pyran derivatives. nih.gov This suggests that this compound could be a suitable substrate for similar multi-component reactions to generate novel pyran derivatives.
Enolization and Tautomerism Studies and their Impact on Reactivity
Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. walisongo.ac.idlibretexts.org The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents. walisongo.ac.idacs.org
The enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the carbon-carbon double bond with the remaining carbonyl group. libretexts.org For many β-dicarbonyl compounds, the enol form can be the major species present at equilibrium. pearson.com The presence of the enol tautomer is crucial for the reactivity of the dioxo-butanoate moiety. The enol form can act as a nucleophile in various reactions, and the enolate, formed upon deprotonation, is a key intermediate in many condensation reactions. The study of keto-enol tautomerism is often carried out using techniques such as NMR spectroscopy, which allows for the quantification of the relative amounts of the keto and enol forms. walisongo.ac.id
Factors Influencing Keto-Enol Equilibrium:
| Factor | Influence on Equilibrium | Reference |
| Solvent | Polar solvents can shift the equilibrium towards the more polar tautomer. | acs.org |
| Temperature | Can affect the position of the equilibrium. | walisongo.ac.id |
| Structure | Steric bulk, conjugation, and electron-withdrawing/donating groups can all influence the stability of the enol form. | walisongo.ac.idmasterorganicchemistry.com |
| Intramolecular Hydrogen Bonding | Stabilizes the enol tautomer. | libretexts.org |
| Aromaticity | If the enol is part of an aromatic system, the enol form is significantly favored. | libretexts.org |
Reactions Involving the Furan-3-yl Substituent
The furan (B31954) ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring in this compound is more reactive towards electrophiles than benzene (B151609). pearson.comucalgary.ca This increased reactivity is due to the electron-donating effect of the oxygen atom. pearson.com Electrophilic substitution on the furan ring typically occurs at the position adjacent to the heteroatom (the α-position, or C2 and C5) because the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate formed by attack at the β-position (C3 and C4). chemicalbook.comonlineorganicchemistrytutor.com
In the case of this compound, the substituent is at the 3-position. Therefore, electrophilic attack would be expected to occur preferentially at the C2 or C5 positions of the furan ring. The specific outcome may be influenced by the steric hindrance of the substituent and the reaction conditions. Common electrophilic substitution reactions for furan include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com
Regioselectivity of Electrophilic Attack on Furan:
| Position of Attack | Stability of Intermediate | Product | Reference |
| C2 or C5 | More stable (more resonance structures) | Major product | chemicalbook.comonlineorganicchemistrytutor.com |
| C3 or C4 | Less stable (fewer resonance structures) | Minor product | chemicalbook.com |
Functionalization and Modification of the Furan Moiety
The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. chemicalbook.com However, the reactivity and regioselectivity of these substitutions in this compound are significantly influenced by the deactivating, meta-directing nature of the 4-oxo-2-oxobutanoate substituent at the C3 position.
Metalation-Based Functionalization: An alternative to electrophilic substitution is the metalation of the furan ring, typically through directed ortho-metalation or halogen-metal exchange, followed by quenching with an electrophile. Deprotonation with a strong base, such as n-butyllithium, is expected to occur regioselectively at the most acidic proton on the furan ring, which is the C2 position, due to its proximity to the heteroatom and the directing effect of the C3 substituent. sci-hub.box This strategy provides a reliable route to 2-substituted-3-acylfuran derivatives.
Cycloaddition Reactions: Furans can participate as dienes in [4+2] cycloaddition (Diels-Alder) reactions. nih.gov This reactivity is generally reduced by the presence of electron-withdrawing groups. Nonetheless, reactions with highly reactive dienophiles may still proceed, offering a pathway to complex bicyclic structures which can be further transformed.
The table below summarizes potential functionalization reactions of the furan moiety.
| Reaction Type | Reagent/Conditions | Expected Major Product | Notes |
| Nitration | HNO₃ / Ac₂O | Methyl 4-(2-nitrofuran-3-yl)-2,4-dioxobutanoate | Reaction requires careful temperature control to avoid ring degradation. |
| Halogenation | NBS or NCS / CCl₄ | Methyl 4-(2-bromo/chloro-furan-3-yl)-2,4-dioxobutanoate | Provides a handle for further cross-coupling reactions. |
| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., SnCl₄) | Methyl 4-(2-acylfuran-3-yl)-2,4-dioxobutanoate | Typically sluggish due to the deactivated furan ring. |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | Methyl 4-(2-formylfuran-3-yl)-2,4-dioxobutanoate | A mild method for introducing a formyl group onto electron-rich heterocycles. |
| Metalation/Alkylation | 1. n-BuLi, THF, -78 °C; 2. RX | Methyl 4-(2-alkylfuran-3-yl)-2,4-dioxobutanoate | Regioselective functionalization at the C2 position. |
Chemo- and Regioselective Transformations of Multiple Reactive Sites
The coexistence of multiple reactive centers in this compound presents a significant challenge and opportunity for chemo- and regioselective synthesis. The molecule possesses two ketone carbonyls (C2 and C4), an enolizable active methylene (B1212753) group (C3), an ester carbonyl, and the furan ring, each with distinct reactivity.
The 1,3-dicarbonyl system (from C2 to C4) is the most reactive part of the side chain. It exists in tautomeric equilibrium with its enol forms. The C4-carbonyl, being adjacent to the furan ring, is electronically distinct from the C2-carbonyl. Nucleophilic attack is a primary mode of reaction for this moiety.
Reactions with Nucleophiles: Condensation reactions with nitrogen-based nucleophiles like hydrazine, hydroxylamine, or amidines are characteristic of 1,3-diketones and serve as a powerful tool for synthesizing five- and six-membered heterocycles. nih.govresearchgate.net Regioselectivity is a key consideration in these reactions. The C4-carbonyl is generally more electrophilic than the C2-carbonyl due to conjugation with the furan ring, making it the likely site of initial nucleophilic attack. For instance, reaction with hydrazine would be expected to yield a furan-substituted pyrazole.
Reduction and Oxidation: Chemoselective reduction of the carbonyl groups can be achieved using specific reagents. Sodium borohydride (B1222165) (NaBH₄) would likely reduce both ketone groups to secondary alcohols, while leaving the ester and furan ring intact. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ketones and the ester. The furan ring itself can be reduced via catalytic hydrogenation under forcing conditions, leading to a tetrahydrofuran (B95107) derivative.
The table below details the reactive sites and potential selective transformations.
| Reactive Site | Reagent/Conditions | Transformation Type | Expected Product |
| C4-Carbonyl (Ketone) | Hydrazine (H₂NNH₂) / Acid catalyst | Heterocycle Formation | Methyl 2-(5-(furan-3-yl)-1H-pyrazol-3-yl)acetate |
| C2 & C4-Carbonyls | Sodium Borohydride (NaBH₄) / MeOH | Ketone Reduction | Methyl 4-(furan-3-yl)-2,4-dihydroxybutanoate |
| Active Methylene (C3) | Base (e.g., NaH), then Alkyl Halide (RX) | C-Alkylation | Methyl 3-alkyl-4-(furan-3-yl)-2,4-dioxobutanoate |
| Ester Carbonyl | 1. LiAlH₄ / Ether; 2. H₂O | Ester Reduction | 4-(Furan-3-yl)-1,2,4-butanetriol (after ketone reduction) |
| Furan Ring | H₂ / Pd/C or Raney Ni | Aromatic Ring Reduction | Methyl 4-(tetrahydrofuran-3-yl)-2,4-dioxobutanoate |
Cascade and Multicomponent Reactions Incorporating this compound
Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. wikipedia.org The structural framework of this compound, particularly its 1,3-dicarbonyl motif, makes it an ideal substrate for such processes. nih.gov
In these reactions, the diketoester can serve as a versatile three-carbon building block. For example, it can participate as the 1,3-dicarbonyl component in well-established MCRs to generate highly substituted heterocyclic systems.
Hantzsch-Type Pyridine Synthesis: A variation of the Hantzsch synthesis could involve the reaction of the diketoester with an aldehyde and an ammonia source (or an enamine) to construct a furan-substituted dihydropyridine (B1217469) ring, which can be subsequently oxidized to the corresponding pyridine.
Biginelli-Type Reaction: The reaction of this compound with an aldehyde and urea (B33335) or thiourea (B124793), typically under acidic catalysis, would be expected to produce a furan-substituted dihydropyrimidinone or -thione. This reaction builds a complex heterocyclic core in a single step.
Synthesis of Fused Heterocycles: Cascade reactions can be initiated by a simple transformation that generates a new functionality, which then undergoes a spontaneous intramolecular reaction. For example, a Knoevenagel condensation of the active methylene group with an ortho-formylaryl aldehyde could be followed by an intramolecular cyclization and dehydration to yield a furan-substituted quinoline (B57606) derivative.
The following table illustrates hypothetical multicomponent reactions utilizing this compound as a key substrate.
| Reaction Name | Other Components | Catalyst/Conditions | Potential Heterocyclic Product |
| Biginelli Reaction | Aromatic Aldehyde, Urea | Acid (e.g., HCl) / Reflux | Furan-substituted dihydropyrimidinone |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Enaminoester | Reflux in Ethanol | Furan-substituted dihydropyridine |
| Gewald Aminothiophene Synthesis | Elemental Sulfur, Cyano-Active Methylene Compound | Base (e.g., Morpholine) | Furan-substituted polysubstituted thiophene |
| Paal-Knorr Pyrrole Synthesis | Primary Amine (R-NH₂) | Acid catalyst / Heat | Furan-substituted N-alkylpyrrole |
These examples underscore the synthetic potential of this compound as a platform for the rapid assembly of molecular complexity through cascade and multicomponent strategies.
Based on a comprehensive search of available scientific literature, there is currently insufficient publicly accessible research data to generate a detailed article on the mechanistic investigations of reactions involving "this compound" that adheres to the specific outline provided.
Detailed experimental and computational studies focusing on the kinetic analysis, reactive intermediates, transition states, isotopic labeling, and the influence of catalysis specifically for "this compound" have not been published in the accessible scientific literature. Consequently, it is not possible to provide the requested in-depth, scientifically accurate content and data tables for the following sections:
Mechanistic Investigations of Reactions Involving Methyl 4 Furan 3 Yl 2,4 Dioxobutanoate
Influence of Catalysis on Reaction Mechanisms
While general principles of reaction mechanisms for furan (B31954) derivatives and β-ketoesters are established, applying these without specific research on "Methyl 4-(furan-3-yl)-2,4-dioxobutanoate" would not meet the requirement of focusing solely on the specified compound. Therefore, to ensure scientific accuracy and strict adherence to the provided instructions, the article cannot be generated at this time.
Theoretical and Computational Chemistry Studies of this compound
Following a comprehensive search of publicly available scientific literature and databases, no specific theoretical or computational chemistry studies have been found for the compound This compound .
Therefore, it is not possible to provide detailed research findings, data tables, or specific analysis for the requested sections:
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics
While general principles of computational chemistry using methods like Density Functional Theory (DFT) could be applied to this molecule hypothetically, the strict requirement for existing, scientifically accurate data and detailed research findings for this specific compound cannot be met at this time.
Studies on Supramolecular Assembly and Host-Guest Interactions
While specific experimental studies on the supramolecular assembly and host-guest interactions of Methyl 4-(furan-3-yl)-2,4-dioxobutanoate are not extensively documented in publicly available literature, theoretical and computational chemistry provides a framework for predicting its behavior based on its structural and electronic properties. The molecule's distinct functional groups—a furan (B31954) ring, a β-diketone system, and a methyl ester—are all known to participate in various non-covalent interactions, which are the fundamental drivers of supramolecular chemistry. wikipedia.orgnumberanalytics.com
Potential for Supramolecular Assembly
The self-assembly of this compound into larger, ordered structures would be governed by a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions.
Hydrogen Bonding: The β-diketone moiety is the primary site for hydrogen bonding. In its enol form, the molecule possesses both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl oxygens). This can lead to the formation of strong intramolecular hydrogen bonds, a common feature in β-dicarbonyl compounds. nih.govresearchgate.net Furthermore, the carbonyl oxygens and the oxygen atom of the methyl ester group can act as hydrogen bond acceptors for other molecules, potentially leading to intermolecular hydrogen-bonded chains or networks.
π–π Stacking and π-based Interactions: The furan ring, as an aromatic system, is capable of engaging in π–π stacking interactions. scispace.com Theoretical studies on other furan-containing compounds have shown that these interactions, although sometimes weaker than those of other aromatic systems like benzene (B151609) or thiophene, can play a significant role in directing crystal packing. scispace.com The electron-rich nature of the furan ring could also facilitate interactions with electron-deficient aromatic systems or cations (cation-π interactions). nih.gov Computational analyses of similar aromatic dicarbonyl compounds have demonstrated the importance of such cation-π interactions in stabilizing complexes. nih.govresearchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the dimers and larger oligomers of this compound. mdpi.com These models would help in identifying the most stable supramolecular synthons—the fundamental building blocks of a supramolecular assembly—and in quantifying the energetic contributions of the different non-covalent interactions. Hirshfeld surface analysis could further elucidate the nature and prevalence of intermolecular contacts in a predicted crystal lattice. scispace.com
Potential in Host-Guest Chemistry
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org Given its molecular dimensions and functional groups, this compound could potentially act as a guest molecule for various macrocyclic hosts.
Cyclodextrins: Cyclodextrins (CDs) are common hosts with a hydrophobic inner cavity and a hydrophilic exterior. wikipedia.org The furan ring of this compound could be encapsulated within the cavity of a host like β-cyclodextrin, driven by hydrophobic interactions and van der Waals forces. nih.gov The stability of such an inclusion complex would be influenced by the size match between the furan moiety and the CD cavity. Theoretical studies on similar host-guest systems have shown that methylation of the cyclodextrin (B1172386) can enhance complex stability through stronger van der Waals interactions and hydrogen bonds. nih.govnih.gov
Other Hosts: Other potential hosts could include calixarenes or cucurbiturils, which can bind guests through a combination of hydrophobic, hydrogen bonding, and ion-dipole interactions. numberanalytics.com The suitability of these hosts would depend on the complementarity of their binding sites with the size, shape, and electronic properties of the furan-dioxobutanoate guest.
Computational methods such as molecular docking and molecular dynamics simulations could be used to predict the binding affinity and orientation of this compound within the cavities of different host molecules. Such studies would provide valuable insights into the thermodynamics of complex formation and the specific intermolecular forces that stabilize the host-guest assembly. nih.gov
Methyl 4 Furan 3 Yl 2,4 Dioxobutanoate As a Versatile Synthetic Building Block
Precursor in the Total Synthesis of Complex Organic Molecules
The furan (B31954) ring is a valuable synthon in the synthesis of complex organic molecules, often serving as a masked 1,4-dicarbonyl equivalent or participating in cycloaddition reactions to build intricate polycyclic systems. The furan-3-yl substituent in Methyl 4-(furan-3-yl)-2,4-dioxobutanoate can be strategically employed as a linchpin in the assembly of natural product skeletons. For instance, the furan ring can undergo oxidation to unmask a dicarbonyl functionality or participate in Diels-Alder reactions to form bicyclic adducts, which can be further elaborated. rsc.orgscispace.com
The 2,4-dioxobutanoate portion of the molecule provides additional handles for synthetic manipulation. The reactive methylene (B1212753) group situated between the two carbonyls is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, allowing for the extension of the carbon chain and the introduction of new stereocenters. The dual carbonyl groups also offer sites for selective reductions, additions, and protections, providing chemists with a flexible toolkit for constructing complex molecular frameworks. Although a specific total synthesis employing this compound has not been reported, its potential is evident from the widespread use of similar β-dicarbonyl and furan-containing fragments in the synthesis of bioactive compounds.
Scaffold for the Construction of Diverse Heterocyclic Compound Libraries
One of the most powerful applications of 1,3-dicarbonyl compounds is in the synthesis of heterocyclic rings. nih.gov The reaction of these dielectrophilic species with various dinucleophiles is a cornerstone of heterocyclic chemistry, enabling the construction of a vast array of ring systems. This compound is an ideal scaffold for generating libraries of furan-3-yl-substituted heterocycles, with the potential for significant chemical diversity.
The general strategy involves the condensation of the diketoester with a binucleophile, leading to the formation of a new ring. For example, reaction with hydrazine (B178648) or its derivatives yields pyrazoles, while condensation with urea (B33335) or thiourea (B124793) produces pyrimidines. organic-chemistry.orgresearchgate.netbu.edu.eg Similarly, reaction with o-phenylenediamine (B120857) can lead to the formation of benzodiazepines. semanticscholar.orgrsc.org The Paal-Knorr synthesis, a classic method for forming five-membered heterocycles, demonstrates that 1,4-dicarbonyls (which can be derived from the furan ring) react with amines to form pyrroles. nih.govacs.org
The chemical diversity of the resulting library can be expanded by varying the substituents on the dinucleophilic reagent. This approach allows for the systematic exploration of the chemical space around a core furan-3-yl-heterocycle scaffold. The table below illustrates the potential for generating a diverse library of heterocyclic compounds from this compound.
| Target Heterocycle | Required Dinucleophile |
| Pyrrole (B145914) | Primary Amine (R-NH₂) |
| Pyrazole (B372694) | Hydrazine (H₂N-NH₂) or substituted hydrazines |
| Isoxazole | Hydroxylamine (B1172632) (H₂N-OH) |
| Pyrimidine | Urea (H₂N-CO-NH₂) or Amidines |
| Thiopyrimidine | Thiourea (H₂N-CS-NH₂) |
| Benzodiazepine | o-Phenylenediamine |
This table is interactive. Click on the headers to sort.
Applications in the Development of New Reagents and Catalysts
The β-diketone functionality is a classic ligand scaffold in coordination chemistry. nih.gov Upon deprotonation, the resulting β-diketonate anion acts as a bidentate ligand, chelating to a wide variety of metal ions to form stable complexes. mdpi.comnih.gov this compound could therefore serve as a precursor to novel metal complexes with potential applications in catalysis.
The general approach involves treating the diketoester with a non-nucleophilic base to generate the enolate, followed by the addition of a metal salt (e.g., of copper, nickel, palladium, or platinum). The resulting metal-diketonate complex could function as a Lewis acid catalyst or a precatalyst in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The furan-3-yl substituent could influence the catalytic activity by modifying the electronic properties or the steric environment of the metal center. Furthermore, the oxygen atom of the furan ring could potentially act as an additional coordination site, leading to the formation of catalysts with unique geometries and reactivity.
Utilization in Materials Science for Advanced Organic Materials
The structural features of this compound also make it an attractive candidate for the development of advanced organic materials. Furan derivatives are recognized as renewable building blocks for polymers. numberanalytics.comresearchgate.netresearchgate.net The furan ring can participate in Diels-Alder reactions with suitable dienophiles, a transformation that can be used for polymerization or for creating cross-linked polymer networks. stackexchange.comrsc.org This chemistry allows for the synthesis of furan-based polymers with tunable properties. rsc.orgrsc.org
In the realm of supramolecular chemistry, β-diketones are known to participate in self-assembly processes, often mediated by metal coordination or hydrogen bonding. mdpi.comresearchgate.net Research on related compounds has shown that methyl 2,4-dioxobutanoates can form supramolecular structures with one-dimensional channels. semanticscholar.org It is plausible that this compound could be designed to form ordered assemblies, such as liquid crystals or organogels. The planar nature of the furan ring combined with the coordinating ability of the diketone moiety could drive the formation of stacked structures or extended networks, leading to materials with interesting photophysical or electronic properties.
| Material Type | Potential Synthetic Route |
| Furan-based Polymers | Diels-Alder polymerization with dienophiles |
| Cross-linked Resins | Curing via reactions of the furan ring or diketone |
| Metallo-supramolecular Assemblies | Coordination of the diketonate with metal ions |
| Liquid Crystals | Introduction of long alkyl chains to promote mesophase formation |
This table is interactive. Click on the headers to sort.
Advanced Analytical Methodologies for Research on Methyl 4 Furan 3 Yl 2,4 Dioxobutanoate
High-Resolution Mass Spectrometry and Fragmentation Studies for Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of Methyl 4-(furan-3-yl)-2,4-dioxobutanoate and its derivatives. HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions and differentiation from isobaric interferences.
Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), offer deep structural insights by breaking the molecule into smaller, characteristic ions. imreblank.ch The fragmentation of the molecular ion of this compound is governed by the presence of the furan (B31954) ring, the β-dicarbonyl system, and the methyl ester group. Key fragmentation pathways for related β-keto esters and furan compounds are dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements. researchgate.netchemguide.co.uklibretexts.org
Key Fragmentation Pathways:
Loss of Methoxy (B1213986) Radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a prominent acylium ion.
Loss of Carbon Monoxide (CO): The dicarbonyl moiety can undergo sequential losses of CO molecules.
Furan Ring Fragmentation: The furan ring itself can fragment, a process that is dependent on the ionization energy. ed.ac.uk
McLafferty Rearrangement: If applicable, this rearrangement can provide information about the side chain structure. researchgate.net
Table 1: Predicted HRMS Fragmentation Data for this compound (C₉H₈O₅)
| Fragment Ion | Proposed Structure | Predicted m/z (Monoisotopic) |
| [M - •OCH₃]⁺ | C₈H₅O₄⁺ | 165.0188 |
| [M - CO]⁺• | C₈H₈O₄⁺• | 168.0423 |
| [M - H₂O]⁺• | C₉H₆O₄⁺• (from enol form) | 178.0266 |
| [C₅H₃O]⁺ (Furan-3-ylcarbonyl) | Furan-3-yl acylium ion | 95.0133 |
| [C₄H₃O]⁺ (Furyl cation) | Furan-3-yl cation after loss of CO | 67.0184 |
This table is predictive and based on known fragmentation patterns of similar structures.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for the complete structural, stereochemical, and conformational elucidation of this compound in solution. longdom.org
1D NMR (¹H and ¹³C): Provides initial information on the number and chemical environment of protons and carbons. The β-dicarbonyl moiety can exist in keto-enol tautomeric forms, which can be distinguished by characteristic chemical shifts.
2D Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of atoms within the molecule, for example, between protons on the furan ring. longdom.org
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for unambiguous assignment of carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the furan ring to the dioxobutanoate chain.
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the key technique for conformational analysis. mdpi.com It detects through-space correlations between protons that are close to each other, irrespective of bond connectivity. This data can reveal the preferred rotational conformation around the single bond connecting the furan ring and the side chain. DFT calculations are often used in conjunction with NMR data to model low-energy conformations. researchgate.netunibas.it
Table 2: Expected NMR Correlations for Structural Elucidation
| NMR Experiment | Correlation Type | Information Gained |
| COSY | ¹H – ¹H | Connectivity of protons on the furan ring. |
| HSQC | ¹H – ¹³C (1-bond) | Direct assignment of protonated carbons in the furan and butanoate moieties. |
| HMBC | ¹H – ¹³C (2-3 bond) | Connects the furan protons to the side-chain carbonyl carbons; confirms structure. |
| NOESY/ROESY | ¹H – ¹H (space) | Determines spatial proximity between furan protons and side-chain protons, revealing preferred conformation. mdpi.comcopernicus.org |
X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net For a chiral derivative of this compound that has been resolved into a single enantiomer, this technique can unambiguously determine its absolute configuration. researchgate.net
The determination of absolute configuration relies on the phenomenon of anomalous dispersion. nih.gov When using X-rays of a suitable wavelength, heavy atoms in the structure scatter X-rays with a phase shift. This effect breaks the centrosymmetry of the diffraction pattern (Friedel's Law), causing measurable intensity differences between specific pairs of reflections (Bijvoet pairs). nih.gov The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the molecule's absolute stereochemistry. nih.govresearchgate.net
Table 3: Key Information Obtained from X-ray Crystallography
| Parameter | Description | Significance |
| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |
| Space Group | The symmetry elements present within the crystal. | Defines the packing arrangement of molecules. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. | Allows for the calculation of exact bond lengths, bond angles, and torsion angles. |
| Flack Parameter | A value refined during crystallographic analysis to determine absolute structure. researchgate.net | A value close to zero for the correct enantiomer confirms the absolute configuration with high confidence. |
| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, or other non-covalent forces. | Explains the solid-state packing, stability, and physical properties of the compound. |
Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Analysis
Chromatographic methods are essential for assessing the chemical purity and, if applicable, the enantiomeric purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for determining the chemical purity of volatile and thermally stable compounds. mdpi.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer. nih.gov This provides not only a quantitative measure of purity (by peak area) but also structural identification of any impurities based on their mass spectra. researchgate.net Due to the polarity of the target molecule, derivatization might be necessary to improve its volatility and chromatographic behavior. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC): For chiral versions of the title compound, chiral HPLC is the gold standard for determining enantiomeric excess (% ee). phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and their separation. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and highly effective for a broad range of compounds. nih.gov By integrating the areas of the two enantiomer peaks, the enantiomeric excess can be precisely calculated.
Table 4: Comparison of Chromatographic Techniques for Analysis
| Technique | Primary Application | Principle of Separation | Information Provided |
| GC-MS | Chemical Purity Assessment | Volatility and interaction with the stationary phase; mass-to-charge ratio. | Percentage purity, identification of volatile impurities. mdpi.com |
| Chiral HPLC | Enantiomeric Excess (ee) | Differential diastereomeric interactions with a Chiral Stationary Phase (CSP). sigmaaldrich.commdpi.com | Retention times for each enantiomer, % ee value. |
In-situ Spectroscopy for Real-Time Reaction Monitoring
In-situ (or online) spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing a wealth of information on reaction kinetics, mechanisms, and the formation of transient intermediates without altering the reaction by sampling. mt.comresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy (e.g., ReactIR): This technique uses a probe inserted directly into the reaction vessel to continuously collect infrared spectra. mt.com The formation of this compound can be monitored by tracking the appearance of its characteristic carbonyl (C=O) stretching frequencies, which will differ from those of the starting materials. This allows for the determination of reaction endpoints and the optimization of reaction conditions.
Online NMR Spectroscopy: By flowing the reaction mixture through an NMR spectrometer, it is possible to obtain complete structural information on all species present over time. rsc.orgmpg.de This is particularly powerful for identifying unexpected intermediates or byproducts and for gaining a deep mechanistic understanding of the reaction pathway. researchgate.net The progress can be followed by integrating the signals corresponding to the starting materials and the product.
Table 5: Spectroscopic Signals for In-situ Reaction Monitoring
| Technique | Monitored Species | Characteristic Signal |
| In-situ FTIR | Starting Material (e.g., acyl furan) | Disappearance of its unique C=O stretch (e.g., ~1680 cm⁻¹) |
| In-situ FTIR | Product | Appearance of the β-dicarbonyl C=O stretches (e.g., ~1720 cm⁻¹ and ~1650 cm⁻¹) |
| Online NMR | Starting Material | Decrease in the integral of a characteristic ¹H signal (e.g., furan proton) |
| Online NMR | Product | Increase in the integral of a characteristic ¹H signal (e.g., methoxy singlet) |
| Online NMR | Intermediate | Transient appearance and disappearance of unique ¹H or ¹³C signals. |
Future Research Directions and Emerging Opportunities
Development of Asymmetric Synthetic Approaches to Methyl 4-(furan-3-yl)-2,4-dioxobutanoate Derivatives
The synthesis of chiral furan (B31954) derivatives is a significant area of organic chemistry, as these structures are key components in many bioactive compounds and natural products. researchgate.net Future research will likely focus on developing enantioselective methods to produce derivatives of this compound, controlling the stereochemistry of subsequent transformations.
One promising avenue is the use of catalytic, enantioselective vinylogous Mukaiyama aldol (B89426) reactions (VMAR) involving silyloxyfurans. nih.gov This strategy has proven effective for creating chiral γ-butenolides with high enantiomeric excess. nih.gov Adapting this methodology could allow for the stereocontrolled addition of various aldehydes to a silyl enol ether derived from the butanoate, establishing key stereocenters. Another area of exploration is the application of organocatalysis. acs.org Chiral tertiary amino-thiourea catalysts, for example, have been successfully used in the conjugate addition of 1,3-dicarbonyl compounds to activated olefins, suggesting their potential for asymmetric modifications of the dioxobutanoate structure. acs.org Furthermore, gold-catalyzed enantioselective reactions, such as the alkyne hydroarylation used to synthesize furan-containing helicenes, could inspire new approaches to creating both central and axial chirality in complex derivatives. chinesechemsoc.org
| Catalytic System | Reaction Type | Potential Application | Key Advantages |
| Chiral Titanium–BINOL Complex | Vinylogous Mukaiyama Aldol Reaction (VMAR) | Enantioselective addition of aldehydes to the furan ring precursor. nih.gov | High enantioselectivity (up to 96% ee). nih.gov |
| Tertiary Amino-Thiourea | Organocatalytic Conjugate Addition | Asymmetric functionalization of the dicarbonyl backbone. acs.org | Operates under mild conditions; metal-free. acs.org |
| Gold (I) Catalysts | Enantioselective Hydroarylation/Cyclization | Synthesis of complex, axially chiral furan-containing polycycles. chinesechemsoc.org | High levels of asymmetric induction for complex scaffolds. chinesechemsoc.org |
Integration with Flow Chemistry and Continuous Manufacturing Processes
The synthesis of furan-based compounds, particularly those with delicate structures, can be challenging in traditional batch processes due to issues with reproducibility and safety. nih.gov Continuous flow chemistry offers a robust solution, enabling precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control is particularly advantageous for handling unstable intermediates or exothermic reactions. nih.gov
Bio-Inspired Chemical Transformations and Biomimetic Synthesis Strategies
Nature provides a rich blueprint for the efficient synthesis of complex molecules under mild conditions. Bio-inspired and biomimetic approaches are emerging as powerful strategies for constructing furan-containing compounds. A notable example is the biomimetic synthesis of methylenomycin furans (MMFs), which employed a scandium triflate-catalyzed domino reaction of a β-ketoester and dihydroxyacetone. acs.org This reaction sequence, involving an aldol reaction, cyclization, and dehydration, is thought to mimic the natural enzymatic condensation, offering an efficient route to substituted furans. acs.org
Future research could explore similar biomimetic strategies for synthesizing the this compound core. Enzymatic catalysis presents another significant opportunity. Biocatalytic processes, such as the use of amine transaminases for the reductive amination of furfurals, demonstrate the potential for enzymes to create valuable furan derivatives with high selectivity. mdpi.com Identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of the target compound could lead to highly sustainable and efficient manufacturing processes that operate in aqueous media at ambient temperatures.
Machine Learning and AI-Driven Retrosynthesis and Reaction Prediction
Artificial intelligence (AI) is revolutionizing organic synthesis by automating the design of synthetic routes and predicting reaction outcomes. engineering.org.cnrjptonline.org These tools can significantly accelerate the discovery and optimization of synthetic pathways for this compound and its derivatives.
| AI Application | Technique/Model | Objective |
| Multi-step Retrosynthesis | Monte Carlo Tree Search (MCTS), Neural-Symbolic Models | Decompose the target molecule into simple, purchasable starting materials to design a complete synthesis plan. engineering.org.cnnih.gov |
| Single-step Retrosynthesis | Transformer-based Models (Seq2Seq) | Predict the immediate reactants or synthons for a given product in a single synthetic step. mit.edugithub.io |
| Reaction Outcome Prediction | Graph Neural Networks, Language Models | Predict the products, yields, and impurities of a reaction given the reactants and conditions. rjptonline.orgmit.edu |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Advances in catalysis are central to developing more efficient and selective methods for synthesizing functionalized furans. mdpi.com The synthesis of this compound, which involves the reaction of 1,3-dicarbonyl compounds, stands to benefit significantly from new catalytic technologies. researchgate.netresearchgate.net
A key area for future research is the exploration of earth-abundant, non-noble metal catalysts (e.g., Fe, Co, Ni, Cu) to replace more expensive precious metals like palladium or gold. organic-chemistry.orgfrontiersin.org For instance, iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for tandem reactions leading to highly substituted furans from 1,3-dicarbonyl compounds and propargylic acetates. organic-chemistry.org Similarly, copper(I) iodide (CuI) can catalyze the coupling and cyclization of active methylene (B1212753) compounds to form trisubstituted furans. organic-chemistry.org
Chemoselectivity is another critical challenge. Developing catalytic systems that can differentiate between the two carbonyl groups in the dioxobutanoate moiety would enable selective functionalization. For example, reports have shown that the choice of catalyst (e.g., TsOH vs. a copper catalyst) can completely switch the regioselectivity in the cyclization of 1,3-dicarbonyls with hydroxyketones. researchgate.net Furthermore, novel protocols such as the catalytic Wittig reaction, which uses catalytic amounts of phosphine and triethylamine, offer sustainable and efficient pathways for intramolecular furan synthesis. organic-chemistry.orgresearchgate.net
Expansion into New Heterocyclic Ring Systems and Polycyclic Architectures
This compound is not just a synthetic target but also a versatile building block for constructing more complex molecular frameworks. acs.org The furan ring can act as a diene in Diels-Alder reactions or undergo ring-opening to generate 1,4-dicarbonyl synthons, while the β-dicarbonyl moiety is a classic precursor for other five- and six-membered heterocycles. organic-chemistry.orgrsc.org
Future work can focus on leveraging this reactivity for diversity-oriented synthesis. For example, the Paal-Knorr synthesis allows for the conversion of 1,4-dicarbonyls (accessible from the furan ring) into pyrroles and thiophenes. organic-chemistry.org Condensation of the 1,3-dicarbonyl system with reagents like hydrazines or hydroxylamine (B1172632) can yield pyrazoles and isoxazoles, respectively. There is also significant potential in using the compound to access complex polycyclic systems. Furan-fused cyclobutanones have been demonstrated as reactive intermediates that undergo ring-opening transformations to access novel skeletons. springernature.com Similarly, K₂CO₃-promoted cyclization between 1,3-dicarbonyl compounds and nitroolefins has been used to directly synthesize dioxa researchgate.nethelicenes, showcasing a pathway from simple building blocks to complex, three-dimensional architectures. researchgate.net These strategies open the door to new families of compounds with potential applications in materials science and medicinal chemistry. morressier.comrsc.org
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Methyl 4-(furan-3-yl)-2,4-dioxobutanoate to maximize yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 4-(furan-3-yl)-2,4-dioxobutanoic acid with methanol using a catalytic acid (e.g., sulfuric acid) under reflux conditions. Solvent selection is critical: non-polar solvents like toluene enhance reactant solubility without side reactions, while ethanol may improve regioselectivity in cyclization steps. Elevated temperatures (~60°C) accelerate reaction rates but require monitoring to prevent degradation. Yields exceeding 70% are achievable with optimized stoichiometry and catalyst loading .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H/¹³C NMR : Expect distinct signals for the furan ring protons (δ 6.3–7.5 ppm) and ketone carbonyl groups (δ 190–210 ppm). The methyl ester group typically appears as a singlet at δ 3.6–3.8 ppm.
- IR Spectroscopy : Strong absorption bands for ester C=O (~1740 cm⁻¹) and diketone C=O (~1700 cm⁻¹).
- Mass Spectrometry : A molecular ion peak at m/z 212 (C₉H₈O₅) confirms the molecular formula .
Q. Which chemical reactions are commonly employed to functionalize the dioxobutanoate moiety of this compound, and how do reaction conditions influence product distribution?
- Methodological Answer :
- Oxidation : Converts the ester to a carboxylic acid using KMnO₄ or CrO₃ in acidic media.
- Reduction : Sodium borohydride reduces ketones to secondary alcohols, while LiAlH₄ fully reduces esters to diols.
- Cyclocondensation : Reactions with hydrazines or hydroxylamines yield pyrazole or isoxazole derivatives, respectively. Solvent polarity (e.g., ethanol vs. DMF) and temperature (25–80°C) dictate reaction pathways and regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different experimental models?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, enzyme concentration) or structural modifications (e.g., furan substitution patterns). Standardize protocols using:
- Enzyme Assays : Measure IC₅₀ values under controlled buffer conditions (e.g., Tris-HCl, pH 7.4).
- Cellular Models : Compare activity in cancer vs. normal cell lines to assess selectivity.
- Structural-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., halogens) to the furan ring to enhance binding affinity .
Q. What strategies improve regioselectivity in cyclocondensation reactions involving this compound?
- Methodological Answer :
- Catalysts : Lewis acids (e.g., ZnCl₂) favor 1,3-dipolar cycloaddition, directing substituents to the 5-position of pyrazoles.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for 1,2-addition pathways.
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions in kinetically controlled systems .
Q. What computational methods are suitable for predicting the interaction mechanisms between this compound and potential enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes like cyclooxygenase-2 (COX-2).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer at the diketone-enzyme interface.
- QSAR Models : Corolate substituent electronegativity with inhibitory activity using Gaussian or NWChem .
Q. How do solvent polarity and temperature variations affect the kinetic stability of this compound during long-term storage?
- Methodological Answer :
- Non-Polar Solvents : Toluene or hexane reduces hydrolysis of the ester group (half-life >6 months at 4°C).
- Polar Solvents : Acetonitrile or DMSO accelerates degradation (half-life <1 month).
- Temperature : Storage at –20°C in argon-purged vials minimizes radical-mediated oxidation of the furan ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
